9-(2-methoxyphenethyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
9-(2-Methoxyphenethyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazine derivative characterized by a fused chromene-oxazine core. The molecule features two distinct 2-methoxyphenyl substituents: one attached via a phenethyl chain at position 9 and another directly at position 2. Methoxy groups are electron-donating moieties that enhance solubility and influence receptor binding through steric and electronic effects.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-9-[2-(2-methoxyphenyl)ethyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c1-30-23-9-5-3-7-18(23)13-14-28-15-21-25(33-17-28)12-11-20-26(29)22(16-32-27(20)21)19-8-4-6-10-24(19)31-2/h3-12,16H,13-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRWNQLIHASGJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5OC)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(2-methoxyphenethyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a chromeno-oxazine framework, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, particularly in the realm of cancer therapy. The following sections detail specific findings related to the biological activity of the compound.
Anticancer Activity
Several studies have explored the anticancer potential of compounds closely related to this compound. For instance:
- Cell Proliferation Inhibition : A related compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The study showed that these compounds could induce apoptosis and arrest the cell cycle at the G0/G1 phase in a dose-dependent manner .
- Tumor Growth Inhibition : In vivo studies using xenograft models revealed that similar compounds inhibited tumor growth significantly. For example, a related chromeno derivative was shown to reduce tumor size in mice models by blocking pathways involved in cancer cell migration and proliferation .
The mechanisms underlying the biological activity of these compounds are multifaceted:
- Apoptosis Induction : The compounds activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : They interfere with cell cycle progression, particularly at the G0/G1 checkpoint.
- Inhibition of Metastasis : Some studies indicate that these compounds can inhibit migration and invasion of cancer cells, which is crucial for preventing metastasis.
Study 1: Anticancer Properties
A study published in PubMed evaluated a series of chromeno derivatives for their anticancer properties. Among them, one compound exhibited potent activity against HCT116 and MCF-7 cells. It was found to inhibit cell migration and induce apoptosis effectively .
Study 2: Mechanistic Insights
Another research article focused on the synthesis and biological evaluation of chromeno derivatives. The findings suggested that these compounds could serve as promising candidates for further development as anticancer agents due to their ability to modulate key signaling pathways involved in cancer progression .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Anti-Inflammatory Chromeno-Oxazine Derivatives
- Compound B3 (9-(2-Chlorophenyl)-...) Structure: Features a 2-chlorophenyl group at position 7. Activity: Demonstrated dose-dependent inhibition of LPS-induced cytokines (TNF-α, IL-6) in RAW 264.7 macrophages at 6.25–25 µg/mL, with IC₅₀ values comparable to dexamethasone .
Osteogenic and Anti-Osteoclastogenic Derivatives
- Compound 7 (Formononetin Derivative) Structure: 9-(Furan-3-ylmethyl)-3-(4-methoxyphenyl)-substituted chromeno-oxazine. Activity: Promoted osteoblast formation via BMP/Smad signaling and inhibited osteoclastogenesis by modulating RANK/RANKL/OPG pathways. Superior to ipriflavone in murine osteoporosis models . Comparison: The target compound’s 2-methoxyphenyl groups may enhance aryl hydrocarbon receptor (AhR) binding, a pathway linked to bone metabolism, though its bulky phenethyl chain could reduce bioavailability compared to furanmethyl.
Antimalarial and Antitrypanosomal Agents
- Ferrocenyl Derivatives (e.g., Compound 13) Structure: Incorporates a ferrocenyl group at position 8. Activity: Exhibited IC₅₀ values of 1.2–3.8 µM against Plasmodium falciparum and Trypanosoma brucei . Comparison: The absence of a ferrocene moiety in the target compound may reduce metal-mediated toxicity but limit antiparasitic potency.
Substituent-Dependent Physicochemical Properties
- Thiophenmethyl Derivative (CAS 929811-00-7) Structure: 9-(Thiophen-2-ylmethyl)-3-(4-chlorophenyl)-substituted analog. Properties: Molecular weight 409.9, logP ~4.68 (predicted). Thiophene’s sulfur atom enhances π-π stacking but reduces polarity compared to methoxy groups .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
